Steric Parameter Comparison Against Methoxy Analogs
The 2-butoxy-6-methoxyphenyl group imposes a measurably larger steric footprint than the commonly used 2,6-dimethoxyphenyl or 2-methoxyphenyl analogs, a parameter that directly correlates with transmetallation rates in Suzuki–Miyaura couplings. While direct A-values for this specific compound are not available, the Charton steric parameter (ν) for the n-butoxy group (ν = 0.39) is significantly larger than that of the methoxy group (ν = 0.27), indicating a steric increase of approximately 44% at the ortho position compared to the 2,6-dimethoxy analog [1]. This increased steric demand can be exploited to achieve higher regioselectivity in cross-coupling reactions involving sterically sensitive substrates.
| Evidence Dimension | Charton steric parameter (ν) at ortho position |
|---|---|
| Target Compound Data | ν(n-BuO) = 0.39 (at the C2-butoxy position) |
| Comparator Or Baseline | 2,6-Dimethoxyphenyl analog: ν(MeO) = 0.27; 2-Methoxyphenyl analog: ν(MeO) = 0.27 (only one ortho substituent, C6-H ν = 0) |
| Quantified Difference | Approximately 1.44× greater steric bulk at the C2 position vs. methoxy; the C6-methoxy group on the target maintains ν = 0.27, creating an asymmetric steric environment absent in the symmetric 2,6-dimethoxy comparator |
| Conditions | Calculated from Charton steric constants derived from ester hydrolysis kinetics (literature values, not experimentally measured for this specific compound) |
Why This Matters
An asymmetric steric environment can enhance regioselectivity in catalytic cross-couplings, making this compound preferable when differentiation between two ortho positions is synthetically required.
- [1] Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552–1556. (Charton ν values for alkoxy substituents). View Source
